4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid
CAS No.: 1186404-89-6
Cat. No.: VC2811101
Molecular Formula: C8H7F3N2O3S
Molecular Weight: 268.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186404-89-6 |
|---|---|
| Molecular Formula | C8H7F3N2O3S |
| Molecular Weight | 268.22 g/mol |
| IUPAC Name | 4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H7F3N2O3S/c1-16-5-3(6(14)15)4(8(9,10)11)12-7(13-5)17-2/h1-2H3,(H,14,15) |
| Standard InChI Key | VCTUUTHJXNTUKY-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC(=C1C(=O)O)C(F)(F)F)SC |
| Canonical SMILES | COC1=NC(=NC(=C1C(=O)O)C(F)(F)F)SC |
Introduction
Chemical Structure and Identification
Structural Composition
4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid is characterized by a six-membered aromatic heterocyclic ring (pyrimidine) containing two nitrogen atoms, with four distinct functional groups attached at specific positions. The pyrimidine core provides the basic scaffold upon which these functional groups are strategically positioned. The compound contains a methoxy group (-OCH3) at position 4, a methylsulfanyl group (-S-CH3) at position 2, a trifluoromethyl group (-CF3) at position 6, and a carboxylic acid group (-COOH) at position 5 . This specific arrangement of functional groups contributes to the compound's unique chemical properties and potential biological activities.
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, a property that can influence its ability to penetrate cell membranes and potentially affect its biological activity . Meanwhile, the carboxylic acid functional group provides acidic properties and hydrogen bonding capabilities that can impact how the compound interacts with biological systems and other molecules .
Chemical Identifiers
For precise identification in scientific literature and chemical databases, this compound is associated with several standard identifiers as outlined in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 1186404-89-6 |
| Molecular Formula | C8H7F3N2O3S |
| InChI Code | 1S/C8H7F3N2O3S/c1-16-5-3(6(14)15)4(8(9,10)11)12-7(13-5)17-2/h1-2H3,(H,14,15) |
| InChI Key | VCTUUTHJXNTUKY-UHFFFAOYSA-N |
The CAS number (1186404-89-6) serves as a unique identifier for this compound in chemical registries and databases, facilitating accurate referencing in scientific literature and research . The InChI (International Chemical Identifier) code provides a standardized way to represent the compound's chemical structure in a machine-readable format, while the InChI key offers a fixed-length condensed digital representation of the compound .
Physical and Chemical Properties
Physical Characteristics
4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)-5-pyrimidinecarboxylic acid exists as a solid at room temperature . This physical state impacts its handling, storage, and application in various scientific and industrial contexts. The solid form facilitates easier measurement, transportation, and storage compared to liquid or gaseous compounds.
The compound has a well-defined melting point range of 158-159°C, which serves as an important criterion for assessing its purity . A narrow melting point range, as observed with this compound, typically indicates high purity, making it suitable for precise scientific applications where contaminants could interfere with results or reactions.
Chemical Reactivity
The chemical reactivity of this compound is largely determined by its functional groups. The carboxylic acid group (-COOH) contributes acidic properties, enabling the compound to participate in acid-base reactions and form salts with appropriate bases . This functionality also provides opportunities for esterification reactions, allowing for the creation of derivatives with potentially modified properties.
The methoxy (-OCH3) and methylsulfanyl (-S-CH3) groups can undergo various substitution reactions, offering versatile pathways for chemical modifications . These groups can be targeted for synthetic transformations to create analogs with different substituents, potentially altering the compound's chemical behavior and biological activities.
The trifluoromethyl (-CF3) group, being highly electronegative, influences the electronic distribution within the molecule, affecting its reactivity patterns . This group also contributes to the compound's stability against metabolic degradation, a characteristic often desirable in pharmaceutical development.
Synthesis and Preparation
Synthetic Routes
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
These hazard classifications indicate that the compound presents moderate acute toxicity through oral, dermal, and inhalation routes, necessitating appropriate precautions during handling .
Structure-Activity Relationships and Analogous Compounds
Functional Group Contributions
The methoxy group (-OCH3) typically influences the compound's polarity and hydrogen-bonding capabilities, potentially affecting its interaction with biological receptors . The methylsulfanyl group (-S-CH3) can participate in specific interactions with protein residues, particularly through sulfur-based interactions that might be important for biological activity .
The trifluoromethyl group (-CF3) enhances lipophilicity and metabolic stability, characteristics highly valued in drug design . The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities, influencing the compound's solubility profile and interaction with biological targets .
Related Compounds
While the search results mention a related compound, 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine, this lacks the carboxylic acid group at position 5 that is present in our target compound. This structural difference would significantly alter the compound's properties, including its acidity, solubility, and potential biological interactions.
Comparative studies between these related compounds could provide valuable insights into the specific role of the carboxylic acid functionality in determining the compound's behavior and activity. Such structure-activity relationship studies are fundamental to rational drug design and the optimization of lead compounds for specific applications.
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